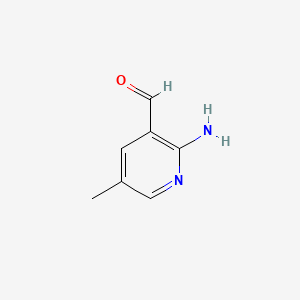

2-Amino-5-methylnicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-methylnicotinaldehyde is a chemical compound with the empirical formula C7H8N2O . It is used as a reactant in the preparation of naphthyridines by Cu-catalyzed hydroamination/Friedlander reaction with terminal alkynes .

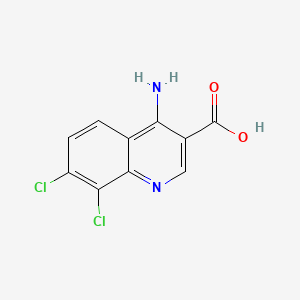

Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylnicotinaldehyde can be represented by the SMILES stringCc1cnc(N)c(C=O)c1 . The InChI key for this compound is KHLBBDOMXLJWGR-UHFFFAOYSA-N . Chemical Reactions Analysis

2-Amino-5-methylnicotinaldehyde is used as a reactant in the preparation of naphthyridines by Cu-catalyzed hydroamination/Friedlander reaction with terminal alkynes .Applications De Recherche Scientifique

Branched Chain Aldehydes in Food Flavors

- Study Context : Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal play significant roles in food flavors, deriving from amino acids through metabolic conversions. The study reviews how these compounds form in foods and their impact on flavor profiles, emphasizing the metabolic pathways and microbial contributions to their presence in various food products (Smit, Engels, & Smit, 2009).

Neurotransmitter Synthesis Studies

- Research Findings : The role of α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, in brain serotonin (5-HT) synthesis rates was reviewed. The study provides insights into the methodologies for determining brain 5-HT synthesis rates, highlighting the importance of understanding neurotransmitter production mechanisms and their implications for neurological health and disease (Diksic & Young, 2001).

Toxicity and Mutagenicity of Herbicides

- Insights Provided : A scientometric review focused on the toxicity and mutagenicity of the herbicide 2,4-D, summarizing the global trends in research, gaps in the current understanding, and future directions. This study underscores the importance of continued research into the environmental and health impacts of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).

Innovative Polymer Applications in Medicine

- Polymeric Structures for Biomedical Use : A review of highly branched polymeric structures, including dendrimers, dendrigrafts, and hyperbranched polymers, based on poly(amino acid)s highlights their potential in drug and gene delivery systems. Such materials, due to their biocompatibility and ability to form complex structures, are promising candidates for various biomedical applications (Thompson & Scholz, 2021).

Amino Acid Detection Technologies

- Sensors and Biosensors Development : Research into sensors and biosensors for detecting amino acids such as phenylalanine, tyrosine, and tryptophan using conducting polymers and molecularly imprinted polymers. These technologies offer promising approaches for the rapid, sensitive detection of amino acids, relevant to both medical diagnostics and pharmaceutical quality control (Dinu & Apetrei, 2022).

Safety and Hazards

2-Amino-5-methylnicotinaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H317, which mean it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which means wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Biochemical Pathways

It is known that the compound is used as a reactant in the preparation of naphthyridines by cu-catalyzed hydroamination/friedlander reaction with terminal alkynes .

Result of Action

The molecular and cellular effects of 2-Amino-5-methylnicotinaldehyde’s action are currently unknown

Propriétés

IUPAC Name |

2-amino-5-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBBDOMXLJWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652757 |

Source

|

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1023814-35-8 |

Source

|

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)